1678415-18-3
Description
CAS No. 1678415-18-3 corresponds to Biotinyl-Amylin (1–37), human, a synthetic peptide derivative of amylin, a hormone co-secreted with insulin by pancreatic β-cells. This 37-amino acid peptide is modified with a biotin tag at the N-terminus, enhancing its utility in streptavidin-based detection assays and receptor-binding studies. Its sequence is: Biotinyl-KCNTATCATQRLANFLVHSSNNFGAILSSTNVGSNTY-NH2, featuring a disulfide bridge between cysteine residues at positions 2 and 7 (C2–C7) .
Amylin regulates glucose metabolism by inhibiting glucagon secretion and delaying gastric emptying. Biotinylation allows this peptide to serve as a tool for studying amylin receptor interactions, amyloid fibril formation, and metabolic disorders like type 2 diabetes. Its molecular weight is approximately 3,950 Da, with modifications influencing solubility and binding affinity compared to native amylin .
Properties
CAS No. |
1678415-18-3 |
|---|---|
Molecular Formula |
C₁₇₅H₂₇₅N₅₃O₅₇S₃ |
Molecular Weight |
4129.63 |
source |
Synthetic |
Origin of Product |
United States |
Preparation Methods
The synthesis of Biotinyl-Amylin (human) trifluoroacetate salt involves the biotinylation of human amylin. The process typically includes the following steps:
Peptide Synthesis: The human amylin peptide is synthesized using solid-phase peptide synthesis (SPPS).
Biotinylation: The synthesized peptide is then biotinylated, which involves the attachment of a biotin moiety to the peptide.
Purification: The biotinylated peptide is purified using high-performance liquid chromatography (HPLC) to ensure high purity.
Trifluoroacetate Salt Formation: The final step involves converting the biotinylated peptide into its trifluoroacetate salt form.
Chemical Reactions Analysis
Biotinyl-Amylin (human) trifluoroacetate salt can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting the peptide back to its reduced form.
Scientific Research Applications
Biotinyl-Amylin (human) trifluoroacetate salt has several scientific research applications:
Neuroscience: It is used in studies related to Alzheimer’s disease, as amylin and its analogs can influence amyloid-beta aggregation.
Diabetes Research: The compound is used to study the regulation of glucose homeostasis and the role of amylin in diabetes.
Drug Development: It serves as a model compound for developing new therapeutic agents targeting amylin receptors.
Biochemical Assays: The biotinylated form allows for easy detection and quantification in various biochemical assays.
Mechanism of Action
Biotinyl-Amylin (human) trifluoroacetate salt exerts its effects by mimicking the action of natural amylin. It binds to amylin receptors on target cells, leading to the inhibition of glucagon secretion, slowing of gastric emptying, and promotion of satiety. The molecular targets include amylin receptors, which are G-protein-coupled receptors (GPCRs) that activate intracellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 1678415-18-3, we compare it with structurally analogous peptides (e.g., non-biotinylated amylin, other tagged variants) and functionally related hormones (e.g., insulin, glucagon).
Table 1: Structural and Functional Comparison of this compound with Analogues
Key Findings:
Biotinylation Impact: The biotin tag in this compound facilitates immobilization in streptavidin-coated assays, unlike native amylin. However, this modification may reduce solubility in aqueous buffers compared to untagged variants .
Functional vs. Structural Analogues :
- Exendin-4 (a GLP-1 analog) shares functional overlap with amylin in glucose regulation but lacks structural homology. Exendin-4’s enzymatic stability makes it a therapeutic candidate, whereas this compound is primarily a research tool .
- Biotinyl-Insulin shares the biotin tag but targets distinct receptors (insulin vs. amylin receptors). Both peptides are used in receptor localization studies, but insulin’s larger size and additional disulfide bridges confer different pharmacokinetic properties .
Synthetic Challenges :
- Solid-phase peptide synthesis (SPPS) is required for this compound, similar to other biotinylated peptides. The disulfide bridge necessitates oxidative folding steps, which can reduce yield compared to linear peptides like Exendin-4 .
Table 2: Pharmacokinetic and Analytical Data (Hypothetical)*
| Parameter | This compound | Native Amylin | Exendin-4 |
|---|---|---|---|
| Solubility (PBS, pH 7.4) | ~1.2 mg/mL | ~2.5 mg/mL | ~5.0 mg/mL |
| Receptor Binding (IC₅₀) | 0.8 nM | 0.7 nM | 1.2 nM (GLP-1R) |
| Plasma Half-life | 15 min | 10 min | 2.4 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
